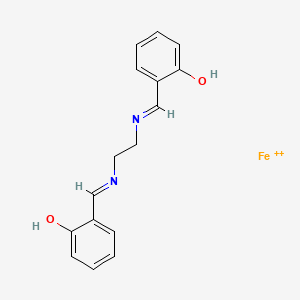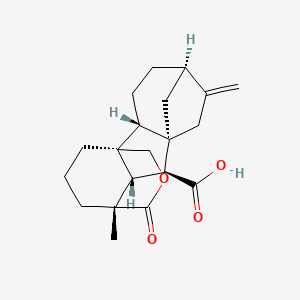
Indium(3+);trisulfat;Nonahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(3+);trisulfate;nonahydrate, also known as Indium(III) sulfate nonahydrate, is a sulfate salt of the metal indium. It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal. This compound can exist in various hydrated forms, including the nonahydrate form, which contains nine molecules of water. Indium(III) sulfate is used in the production of indium or indium-containing substances and has applications in various scientific fields .
Wissenschaftliche Forschungsanwendungen
Indium(III) sulfate nonahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and catalysts.
Biology: Investigated for its potential in biological imaging and as a component in biosensors.
Medicine: Explored for its use in radiopharmaceuticals and cancer treatment due to its ability to emit Auger electrons.
Industry: Utilized in the production of indium tin oxide (ITO) for touchscreens and flat-panel displays
Wirkmechanismus
Target of Action
Indium(3+);trisulfate;nonahydrate, also known as Indium (III) sulfate, is a sulfate salt of the metal indium . It is a sesquisulfate, meaning that the sulfate group occurs 1.5 times as much as the metal
Mode of Action
In water solution, the indium ion forms a complex with water and sulfate, examples being In(H2O)5(SO4)+ and In(H2O)4(SO4)2− . Indium is unusual in forming a sulfate complex . The proportion of sulfate complex increases with temperature showing the reaction that forms it is endothermic . The proportion also increases with concentration of the solution and can be over a half . The sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second, so that NMR cannot detect the difference that results from a complexed and noncomplexed indium ion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indium(III) sulfate nonahydrate can be synthesized by reacting indium, indium oxide, or indium carbonate with sulfuric acid. An excess of strong acid is required to prevent the formation of insoluble basic salts. The reaction typically involves the following steps:
-
Reaction with Indium Metal: : [ 2 \text{In} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
-
Reaction with Indium Oxide: : [ \text{In}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ]
-
Reaction with Indium Carbonate: : [ \text{In}_2(\text{CO}_3)_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{In}_2(\text{SO}_4)_3 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of Indium(III) sulfate nonahydrate involves similar reactions but on a larger scale. The process typically includes the purification of indium metal, followed by its reaction with sulfuric acid under controlled conditions to ensure the formation of the desired hydrated form .
Analyse Chemischer Reaktionen
Types of Reactions
Indium(III) sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Indium(III) can be reduced to lower oxidation states, although it is less common.
Substitution Reactions: Indium(III) sulfate can participate in substitution reactions where sulfate ions are replaced by other anions.
Complexation Reactions: Indium(III) forms complexes with various ligands, including water and sulfate ions.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reagents like sodium chloride or potassium iodide.
Complexation: Ligands such as ammonia, ethylenediamine, or thiocyanate.
Major Products
Oxidation-Reduction: Indium metal or lower oxidation state indium compounds.
Substitution: Indium halides or other indium salts.
Complexation: Indium-ligand complexes with varying coordination numbers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indium(III) chloride: Another indium(III) compound used in various chemical reactions and industrial applications.
Indium(III) nitrate: Used in the synthesis of indium-containing materials and as a catalyst.
Indium(III) oxide: Employed in the production of ITO and as a semiconductor material.
Uniqueness
Indium(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with sulfate ions. This property makes it particularly useful in applications requiring soluble indium sources and in the formation of indium-based complexes .
Eigenschaften
IUPAC Name |
indium(3+);trisulfate;nonahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXYTSLMFRMIQ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18In2O21S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)




![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)


![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)



